molecular formula C12H18O4 B14640190 Cyclopentanecarbonyl cyclopentanecarboperoxoate CAS No. 54808-54-7

Cyclopentanecarbonyl cyclopentanecarboperoxoate

Cat. No.: B14640190
CAS No.: 54808-54-7
M. Wt: 226.27 g/mol
InChI Key: OAUOXMILACPXKS-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl cyclopentanecarboperoxoate is an organic compound that features a cyclopentane ring structure with both carbonyl and peroxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarbonyl cyclopentanecarboperoxoate typically involves the reaction of cyclopentanecarboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired peroxo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using cyclopentanecarboxylic acid as the starting material. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbonyl cyclopentanecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclopentane compounds.

Scientific Research Applications

Cyclopentanecarbonyl cyclopentanecarboperoxoate has several scientific research applications:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress in cells.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with oxidative properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of cyclopentanecarbonyl cyclopentanecarboperoxoate involves the interaction of its peroxo group with substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. The carbonyl group can also participate in various chemical transformations, contributing to the compound’s reactivity. Molecular targets and pathways involved include oxidative enzymes and cellular pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A precursor in the synthesis of cyclopentanecarbonyl cyclopentanecarboperoxoate.

    Cyclopentanecarbaldehyde: Another cyclopentane derivative with an aldehyde functional group.

    Cyclopentanecarbonyl chloride: A related compound used in acylation reactions.

Uniqueness

This compound is unique due to the presence of both carbonyl and peroxo functional groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various chemical processes.

Properties

CAS No.

54808-54-7

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

cyclopentanecarbonyl cyclopentanecarboperoxoate

InChI

InChI=1S/C12H18O4/c13-11(9-5-1-2-6-9)15-16-12(14)10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

OAUOXMILACPXKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)OOC(=O)C2CCCC2

Origin of Product

United States

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